gamma-Stearolactone
Overview
Description
Gamma-Stearolactone, also known as γ-Stearolactone, is a chemical compound with the molecular formula C18H34O2 . It is also known by other names such as Octadecanoic acid, 4-hydroxy-, γ-lactone; 4-Octadecanolide; Dihydro-5-tetradecyl-2(3H)-furanone; γ-n-Tetradecyl-γ-butanolide .
Synthesis Analysis
The synthesis of γ-Stearolactone has been reported in various studies. One method involves the use of silver trifluoromethanesulfonate . The process involves charging an oven-dried crimp top vial with silver trifluoromethanesulfonate, sealing it with a Teflon septum, and purging it with nitrogen three times. Subsequently, oleic acid and chlorobenzene are added via a syringe, and the reaction mixture is stirred for 20 hours at 130 °C .Molecular Structure Analysis
The molecular structure of γ-Stearolactone consists of an aliphatic five-member ring with four carbon atoms and one oxygen atom . The IUPAC Standard InChIKey for γ-Stearolactone is GYDWWIHJZSCRGV-UHFFFAOYSA-N .Chemical Reactions Analysis
The chemical reactions involving γ-Stearolactone primarily involve its synthesis from unsaturated fatty acids . The reaction is catalyzed by silver trifluoromethanesulfonate and involves the formation of a γ-lactone ring .Scientific Research Applications
1. Synthesis of δ-eicosanolactone and δ-docosanolactone
- Summary of Application : Gamma-Stearolactone is used in the synthesis of δ-eicosanolactone and δ-docosanolactone directly from meadowfoam oil .
- Methods of Application : Perchloric and sulfuric acids are used in stoichiometric quantities (0.5–4.0 mol equiv) to cyclize triglyceride to δ-lactone . The reactions are run in the absence of solvent at 40°C .
- Results or Outcomes : δ-lactone yields ranged from 17–75% where δ/γ ratios ranged from 6∶1 to 10.4∶1 .
2. Preparation of γ-hydroxystearic acid
- Summary of Application : Gamma-Stearolactone is a very convenient and probably the best source of γ-hydroxystearic acid (4-hydroxyoctadecanoic acid) . These compounds are readily converted to a variety of metallic salts for use as high temperature greases, herbicides or fungicides .
- Methods of Application : Oleic acid and about 65 to 75% aqueous perchloric acid are combined, preferably in about equimolar amounts, and heated at moderate temperatures, such as in the range of about from 90 to 110 C. to produce γ-stearolactone .
- Results or Outcomes : The γ-stearolactone is then readily isolated from the reaction mixture .
3. Synthesis of γ–stearolactone derivatives
- Summary of Application : Gamma-Stearolactone is used in the synthesis of γ–stearolactone derivatives via ring opening .
- Methods of Application : γ–stearolactone and sodium hydroxide in water are heated to reflux for 30 min. The mixture is cooled to ca. 40 °C and acidified with aqueous HCl .
- Results or Outcomes : The precipitate is filtered off, washed with water, and dried .
4. Green Solvent in Various Industries
- Summary of Application : Gamma-Stearolactone is of interest as a green solvent in the manufacture of certain polymers or pharmaceuticals, as a cleaning agent in various paint and coating formulations, as well as a solubiliser in cosmetics, pharmaceuticals, or agrochemicals .
- Results or Outcomes : Gamma-Stearolactone was concluded to be of interest as a green solvent in various industries .
5. Synthesis of γ–lactones from unsaturated fatty acids
- Summary of Application : Gamma-Stearolactone is used in the synthesis of γ–lactones from unsaturated fatty acids .
- Methods of Application : An oven-dried crimp top vial was charged with silver trifluoromethanesulfonate, sealed with a Teflon septum and evacuated-purged with nitrogen three times. Subsequently, oleic acid and chlorobenzene were added via syringe, and the reaction mixture was stirred for 20 h at 130 °C .
- Results or Outcomes : After cooling to room temperature, the solvent was removed in vacuo and γ–lactones were obtained after column chromatography .
6. Solubiliser in Cosmetics, Pharmaceuticals, or Agrochemicals
Safety And Hazards
Future Directions
properties
IUPAC Name |
5-tetradecyloxolan-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H34O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-17-15-16-18(19)20-17/h17H,2-16H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GYDWWIHJZSCRGV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCC1CCC(=O)O1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H34O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60862060 | |
Record name | 5-Tetradecyloxolan-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60862060 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
282.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Clear colourless liquid; Very weak waxy fatty aroma | |
Record name | gamma-Octadecalactone | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1976/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Solubility |
Practically insoluble or insoluble in water, Soluble (in ethanol) | |
Record name | gamma-Octadecalactone | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1976/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Product Name |
gamma-Stearolactone | |
CAS RN |
502-26-1 | |
Record name | γ-Stearolactone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=502-26-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | gamma-Octadecalactone | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000502261 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-Octadecanolide | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=34907 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 5-Tetradecyloxolan-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60862060 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2(3H)-Furanone, dihydro-5-tetradecyl | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | .GAMMA.-OCTADECALACTONE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8K5N2582AB | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.